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Compound of Interest

Compound Name: Formoterol hemifumarate hydrate

Cat. No.: B15616677 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with formoterol. This resource provides essential guidance on

addressing the inherent moisture sensitivity of formoterol in experimental setups to ensure the

accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: Why is formoterol considered moisture-sensitive?

A1: Formoterol's chemical structure, containing a secondary amine, makes it susceptible to

degradation in the presence of moisture.[1] High humidity can lead to physical changes such

as powder agglomeration and chemical degradation through processes like the Maillard

reaction, especially when in contact with reducing sugars like lactose.[1][2] This degradation

can impact the drug's potency, performance in delivery devices, and overall stability.[3][4]

Q2: What are the primary degradation pathways for formoterol when exposed to moisture?

A2: The primary degradation pathways include:

Maillard Reaction: When formulated with reducing sugars such as lactose (a common

excipient in dry powder inhalers), formoterol's secondary amine group can react with the

sugar, leading to the formation of degradation products.[1][2]
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Hydrolysis: Formoterol can undergo hydrolysis under humid conditions, particularly at non-

neutral pH.[5][6]

Oxidation: The presence of moisture can accelerate oxidative degradation.[5][6] One of the

major degradation impurities identified in stability studies is FMTR-RS-1, which is often

observed in various stress conditions, including humidity.[5][7]

Q3: How should I store formoterol to minimize moisture-related degradation?

A3: To maintain the integrity of formoterol, it is crucial to:

Store in original, securely sealed containers.

Keep in a cool, dry, and well-ventilated area.

Avoid exposure to high humidity and direct heat.[8]

For laboratory quantities, glass containers are suitable. For larger amounts, lined metal or

plastic containers are recommended.

Q4: What are the initial signs of moisture-related problems in my formoterol experiments?

A4: Early indicators of moisture sensitivity issues include:

Visual Clumping: The fine powder may exhibit visible clumping or aggregation.[8]

Inconsistent Dosing: In experiments involving dry powder inhalers (DPIs), you may observe

a decrease in the emitted dose (ED) and fine particle fraction (FPF).[4][9]

Altered Physical Appearance: Changes in the physical appearance of tablets or capsules,

such as cracking or granularity, can indicate moisture absorption.[10]

Chromatographic Impurities: Appearance of unexpected peaks in your analytical

chromatograms.
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Issue 1: Inconsistent results in Dry Powder Inhaler (DPI)
performance studies.

Symptom: Reduced Emitted Dose (ED) and Fine Particle Fraction (FPF) over time or

between batches.

Potential Cause: Moisture uptake by the formoterol formulation, leading to particle

agglomeration and poor aerosolization.[9]

Troubleshooting Steps:

Verify Storage Conditions: Ensure the DPIs are stored in a low-humidity environment as

per the manufacturer's instructions.

Control Experimental Environment: Conduct experiments in a controlled environment with

monitored temperature and relative humidity (RH).

Examine Packaging: If using custom formulations, ensure the packaging provides an

adequate moisture barrier.

Analytical Verification: Use a validated stability-indicating HPLC or UPLC method to

quantify the active ingredient and check for degradation products.

Issue 2: Appearance of unknown peaks in HPLC/UPLC
analysis.

Symptom: New or larger than expected impurity peaks in the chromatogram.

Potential Cause: Chemical degradation of formoterol due to exposure to moisture, heat, or

incompatible excipients.

Troubleshooting Steps:

Review Sample Handling: Scrutinize the entire sample preparation workflow for potential

exposure to high humidity.
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Forced Degradation Study: Conduct a forced degradation study under humid conditions

(e.g., 40°C / 75% RH) to confirm if the observed impurities are moisture-related.[4]

Excipient Compatibility: If using a formulation, investigate the potential for interactions,

such as the Maillard reaction with lactose.[1] Consider using non-reducing sugars like

mannitol as an alternative carrier.[1]

Method Validation: Ensure your analytical method is validated to be stability-indicating,

capable of separating all potential degradation products from the parent compound.[5][6]

Data on Formoterol Stability Under Humid
Conditions
The following table summarizes the impact of storage conditions on the performance of

formoterol-containing dry powder inhalers.
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Product/Formu
lation

Storage
Condition

Duration Key Findings Reference

Budesonide/For

moterol DPI

(Turbuhaler)

Ambient

Temperature /

75% RH

3 months

Delivered Dose

(DD) and Fine

Particle Dose

(FPD) were

virtually

unchanged.

[11]

Budesonide/For

moterol DPI

(Easyhaler)

Ambient

Temperature /

75% RH

3 months

Decrease of 20%

in Formoterol

FPD.

[12]

Budesonide/For

moterol DPI

(Easyhaler)

40°C / 75% RH 3 months

A decline in

Formoterol FPD

of 48% was

observed.

[12]

Formoterol

Fumarate

Dihydrate DPI

40°C / 75% RH 6 months

Emitted Dose

(ED) value

significantly

reduced by

37.16%.

[9]

Formoterol

Fumarate

Dihydrate DPI

40°C / 75% RH 6 months

Reduction in the

Fine Particle

Fraction (FPF) of

18.58%.

[9]

Budesonide/For

moterol DPI

(Turbuhaler)

40°C / 75% RH 3 months

Delivered dose

and FPD were

virtually

unchanged.

[4]

Experimental Protocols
Protocol 1: Forced Degradation Study Under Humid
Conditions (as per ICH Guidelines)
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This protocol outlines a typical forced degradation study to assess the impact of humidity on

formoterol.

Sample Preparation:

Accurately weigh the formoterol drug substance or formulation into separate, open glass

vials.

Prepare a control sample stored under ideal conditions (e.g., 25°C / 40% RH in a

desiccator).

Stress Conditions:

Place the sample vials in a stability chamber set to accelerated humidity and temperature

conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[4][13]

Time Points:

Expose the samples for a defined period, with samples being pulled for analysis at various

time points (e.g., 1, 3, and 6 months).[4]

Sample Analysis:

At each time point, dissolve the samples in a suitable diluent.

Analyze the samples using a validated stability-indicating UPLC or HPLC method (see

Protocol 2).

Quantify the amount of formoterol remaining and any degradation products formed. The

goal is to achieve 5-20% degradation to ensure the study is meaningful.[14]

Protocol 2: Stability-Indicating UPLC Method for
Formoterol and Related Substances
This protocol is based on a validated method for quantifying formoterol and its degradation

products.[5][7]
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Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a

PDA detector.

Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm.

Mobile Phase A: Phosphate buffer (pH 2.8). To prepare, dissolve approximately 3.7 g of

NaH₂PO₄·H₂O in 1,000 mL of distilled water and adjust the pH to 2.8 with dilute phosphoric

acid.[5]

Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0.01 90 10

3.0 88 12

9.0 80 20

12.0 35 65

15.0 35 65

18.0 90 10

| 20.0 | 90 | 10 |

Flow Rate: 0.3 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection Wavelength: 214 nm.

Run Time: 20 minutes.

Visualizations
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Caption: Troubleshooting workflow for moisture-related issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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